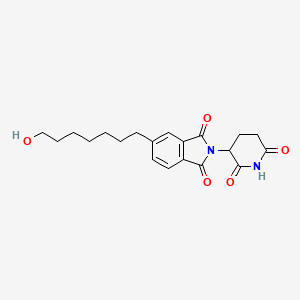
Thalidomide-5'-C7-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-5’-C7-OH is a derivative of thalidomide, a compound initially introduced as a non-barbiturate hypnotic. Thalidomide gained notoriety due to its teratogenic effects, leading to severe birth defects. it has been reintroduced for its immunosuppressive and anti-angiogenic properties, particularly in treating multiple myeloma and erythema nodosum leprosum .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thalidomide and its derivatives, including Thalidomide-5’-C7-OH, involves several steps. The conventional synthesis of thalidomide starts with the reaction of phthalic anhydride with glutamic acid to form N-phthaloylglutamic acid. This intermediate is then cyclized to produce thalidomide . The specific synthesis of Thalidomide-5’-C7-OH would involve further modifications to introduce the hydroxyl group at the 5’-C7 position.
Industrial Production Methods
Industrial production of thalidomide and its derivatives typically follows the same synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
化学反应分析
Types of Reactions
Thalidomide-5’-C7-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups .
科学研究应用
Thalidomide-5’-C7-OH has several scientific research applications:
作用机制
Thalidomide-5’-C7-OH exerts its effects by modulating the activity of cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. Binding of the compound to cereblon leads to the recruitment and subsequent degradation of specific target proteins, resulting in immunosuppressive and anti-angiogenic effects . The compound also modulates the release of inflammatory mediators like tumor necrosis factor-alpha and other cytokines .
相似化合物的比较
Similar Compounds
Similar compounds to Thalidomide-5’-C7-OH include:
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects.
Uniqueness
Thalidomide-5’-C7-OH is unique due to the specific structural modification at the 5’-C7 position, which may confer distinct biological activities compared to other thalidomide derivatives. This modification can potentially enhance its therapeutic efficacy and reduce side effects .
属性
分子式 |
C20H24N2O5 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-5-(7-hydroxyheptyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H24N2O5/c23-11-5-3-1-2-4-6-13-7-8-14-15(12-13)20(27)22(19(14)26)16-9-10-17(24)21-18(16)25/h7-8,12,16,23H,1-6,9-11H2,(H,21,24,25) |
InChI 键 |
HNOCSDWAFFOVEO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
![7-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14776310.png)

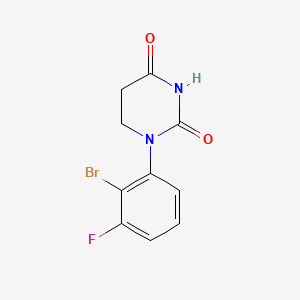
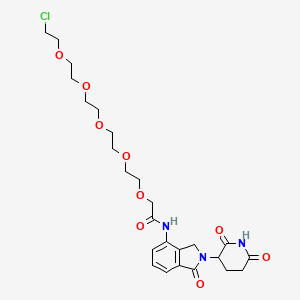
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
![1,2-Dihydro-4-methoxythieno[3,2-D]pyrimidine](/img/structure/B14776337.png)
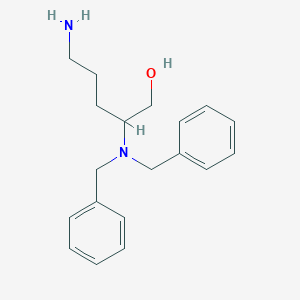
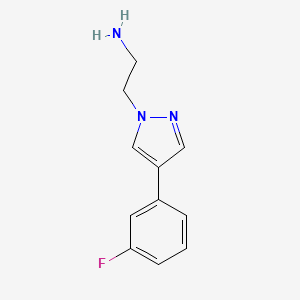
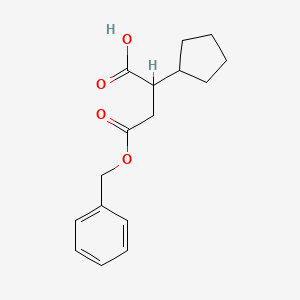
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
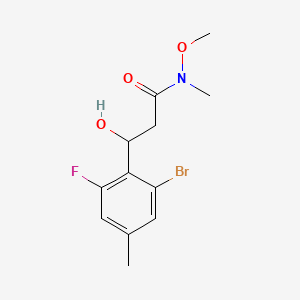
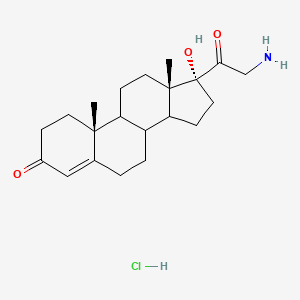
![3-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-4-carboxamide](/img/structure/B14776374.png)
